Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between furan and maleic anhydride at room temperature to yield 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. Its bicyclic structure provides rigidity, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but lacks the ester groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the ester and ketone groups
Uniqueness
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Eigenschaften
CAS-Nummer |
92076-18-1 |
---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-6,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
QHMDOUUTRXHELU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.